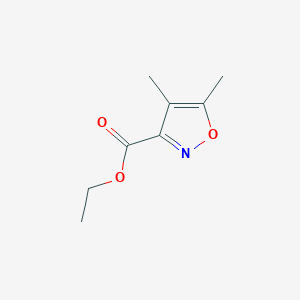

Ethyl 4,5-dimethylisoxazole-3-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 4,5-dimethylisoxazole-3-carboxylate is a chemical compound belonging to the isoxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom at adjacent positions. Isoxazoles are known for their wide range of biological activities and therapeutic potential

Méthodes De Préparation

The synthesis of Ethyl 4,5-dimethylisoxazole-3-carboxylate can be achieved through several synthetic routes. One common method involves the reaction of aromatic aldehydes with nitroacetic esters to form intermediate alkyl-5-hydroxy-6-oxo-4-aryl-6 H-1,2-oxazine-3-carboxylate derivatives, which can then be converted to the desired isoxazole derivative . Another approach involves the use of metal-free synthetic routes, which are eco-friendly and avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation .

Analyse Des Réactions Chimiques

Ethyl 4,5-dimethylisoxazole-3-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Substitution reactions often involve nucleophiles such as amines or halides. The major products formed from these reactions depend on the specific conditions and reagents used .

Applications De Recherche Scientifique

Medicinal Chemistry

EDMICA has been investigated for its biological activities , including:

- Anticancer Properties : Research indicates that EDMICA exhibits cytotoxic effects against various cancer cell lines. For example, in vitro studies showed significant inhibition of growth in HL-60 leukemia cells, with an IC50 value around 28 µM .

- Enzyme Inhibition : The compound acts as an inhibitor for specific enzymes involved in metabolic pathways, potentially modulating biochemical processes.

Agrochemicals

The compound's structure allows for modifications that enhance its activity as a pesticide or herbicide. Its derivatives have been developed to target specific pests or diseases in crops, showcasing its versatility in agricultural applications .

Material Science

EDMICA is utilized in the development of new materials with specific electronic and optical properties. Its unique chemical structure allows for the creation of polymers and other materials that can be tailored for electronics or photonics applications .

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal evaluated the cytotoxic effects of EDMICA on multiple human cancer cell lines. The findings demonstrated that EDMICA could disrupt cellular proliferation effectively, suggesting its potential as a therapeutic agent in oncology.

Case Study 2: Enzyme Inhibition Mechanism

Research investigating the mechanism of action of EDMICA revealed that it binds competitively to the active sites of key enzymes involved in metabolic pathways. This interaction not only inhibits enzyme activity but also alters downstream signaling pathways, indicating potential therapeutic applications in metabolic disorders .

Mécanisme D'action

The mechanism of action of Ethyl 4,5-dimethylisoxazole-3-carboxylate involves its interaction with specific molecular targets and pathways. Isoxazole derivatives are known to modulate the activity of enzymes, receptors, and ion channels, leading to their diverse biological effects. For example, some isoxazole derivatives have been shown to inhibit the activity of p38 MAP kinase, which plays a key role in inflammatory responses . The exact molecular targets and pathways involved in the action of this compound may vary depending on its specific structure and functional groups.

Comparaison Avec Des Composés Similaires

Ethyl 4,5-dimethylisoxazole-3-carboxylate can be compared with other similar compounds, such as 3,4,5-trisubstituted isoxazoles and 3,5-disubstituted-4,5-dihydroisoxazoles . These compounds share the isoxazole core structure but differ in the nature and position of substituents on the ring. The unique structural features of this compound, such as the presence of ethyl and dimethyl groups, contribute to its distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development.

Activité Biologique

Ethyl 4,5-dimethylisoxazole-3-carboxylate is a compound that has garnered attention in biological research due to its potential therapeutic applications. This article reviews its biological activity, focusing on its role as a bromodomain inhibitor and its implications in cancer treatment.

- Chemical Name : this compound

- Molecular Formula : C₈H₁₁NO₃

- Molecular Weight : 169.18 g/mol

- CAS Number : 17147-42-1

- Boiling Point : 87°C to 89°C (at 2 mmHg)

- Purity : 97% .

The primary mechanism of action for this compound is its ability to act as an acetyl-lysine mimic, particularly targeting bromodomains. Bromodomains are protein domains that recognize acetylated lysines on histones, playing a crucial role in regulating gene expression and chromatin structure.

Bromodomain Inhibition

Research has demonstrated that derivatives of 3,5-dimethylisoxazole, including this compound, can effectively inhibit bromodomain-containing proteins such as BRD4. This inhibition is significant because BRD4 is implicated in various cancers through its role in transcriptional regulation and cell cycle progression.

In Vitro Studies

- Antitumor Activity : A study identified a potent bivalent inhibitor containing the 3,5-dimethylisoxazole moiety that showed significant antitumor activity against colorectal cancer cell lines (HCT116). The compound exhibited an IC50 value of approximately 32 nM, indicating strong inhibitory effects on BRD4 .

- Mechanistic Insights : Further analysis revealed that treatment with this compound led to downregulation of oncogenic proteins such as c-Myc and Bcl-2 while upregulating HEXIM1. These changes suggest a mechanism involving apoptosis induction via the intrinsic pathway .

In Vivo Studies

In vivo experiments using the CT-26 mouse colorectal cancer model demonstrated that administration of the compound at a dosage of 20 mg/kg resulted in a tumor suppression rate of 56.1%, significantly outperforming other lead compounds tested .

Table 1: Biological Activity of Ethyl 4,5-Dimethylisoxazole Derivatives

| Compound ID | IC50 (nM) | Target Protein | Notes |

|---|---|---|---|

| Compound 22 | 32 | BRD4 | Bivalent inhibitor with strong antitumor activity |

| Compound 14 | >100 | BRD4 | Less effective than Compound 22 |

| Compound 5i | 73 | BRD4 | Previously reported inhibitor |

Table 2: Effects on Protein Expression in HCT116 Cells

| Protein | Expression Change |

|---|---|

| c-Myc | Downregulated |

| Bcl-2 | Downregulated |

| HEXIM1 | Upregulated |

Case Studies

One notable case study involved the use of this compound in combination therapies for colorectal cancer. The compound was administered alongside traditional chemotherapeutics, resulting in enhanced efficacy and reduced tumor growth compared to monotherapy .

Propriétés

IUPAC Name |

ethyl 4,5-dimethyl-1,2-oxazole-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO3/c1-4-11-8(10)7-5(2)6(3)12-9-7/h4H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEROVXUVZLDVPM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NOC(=C1C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.